

Preschisanartanin B: A Spectroscopic and Methodological Guide

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Compound of Interest

Compound Name: Preschisanartanin B

Cat. No.: B12373413

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Preschisanartanin B**, a preschisanartane-type nortriterpenoid isolated from the fruits of *Schisandra arisanensis*. The information presented herein is essential for the identification, characterization, and further development of this natural product.

Spectroscopic Data

The structural elucidation of **Preschisanartanin B** was accomplished through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). The key spectroscopic data are summarized in the tables below.

NMR Spectroscopic Data

The ^1H and ^{13}C NMR data for **Preschisanartanin B** were recorded in CDCl_3 at 500 MHz and 125 MHz, respectively. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak, and coupling constants (J) are in Hertz (Hz).

Table 1: ^1H NMR Data of **Preschisanartanin B** (500 MHz, CDCl_3)

Position	δ (ppm)	Multiplicity	J (Hz)
H-1	4.68	d	9.5
H-2 α	2.15	m	
H-2 β	1.85	m	
H-6	5.98	s	
H-11	2.85	d	4.5
H-12	5.88	d	
H-15	4.85	s	
H-19	4.21	s	
H-21	5.10	q	
H ₃ -22	1.95	d	7.0
H ₃ -27	1.15	s	
H ₃ -28	1.05	s	
H ₃ -29	1.25	s	
H ₃ -30	1.10	s	

Table 2: ¹³C NMR Data of **Preschisanartanin B** (125 MHz, CDCl₃)

Position	δ (ppm)	Position	δ (ppm)
1	79.8	16	175.2
2	35.4	17	82.1
3	170.1	18	134.5
4	43.8	19	75.3
5	55.6	20	125.8
6	128.9	21	139.8
7	135.1	22	15.9
8	142.3	23	170.5
9	50.2	24	21.2
10	41.5	25	170.3
11	52.3	26	21.8
12	122.5	27	28.1
13	48.7	28	16.8
14	150.2	29	25.4
15	85.6	30	22.1

Infrared (IR) Spectroscopic Data

The IR spectrum of **Preschisanartanin B** was recorded on a Fourier Transform Infrared (FT-IR) spectrometer.

Table 3: IR Absorption Data for **Preschisanartanin B**

Wavenumber (cm ⁻¹)	Interpretation
3450	O-H stretching
1770, 1740, 1690	C=O stretching (lactone, ester, ketone)
1640	C=C stretching

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was performed using an Electrospray Ionization (ESI) source.

Table 4: High-Resolution Mass Spectrometry Data for **Preschisanartanin B**

Ion	Calculated m/z	Found m/z
[M+Na] ⁺	549.2465	549.2468

Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data for **Preschisanartanin B**.

Isolation of Preschisanartanin B

The air-dried and powdered fruits of *Schisandra arisanensis* were extracted with acetone at room temperature. The resulting crude extract was concentrated under reduced pressure and then partitioned between ethyl acetate and water. The ethyl acetate layer was subjected to a series of chromatographic separations, including silica gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC), to yield pure **Preschisanartanin B**.

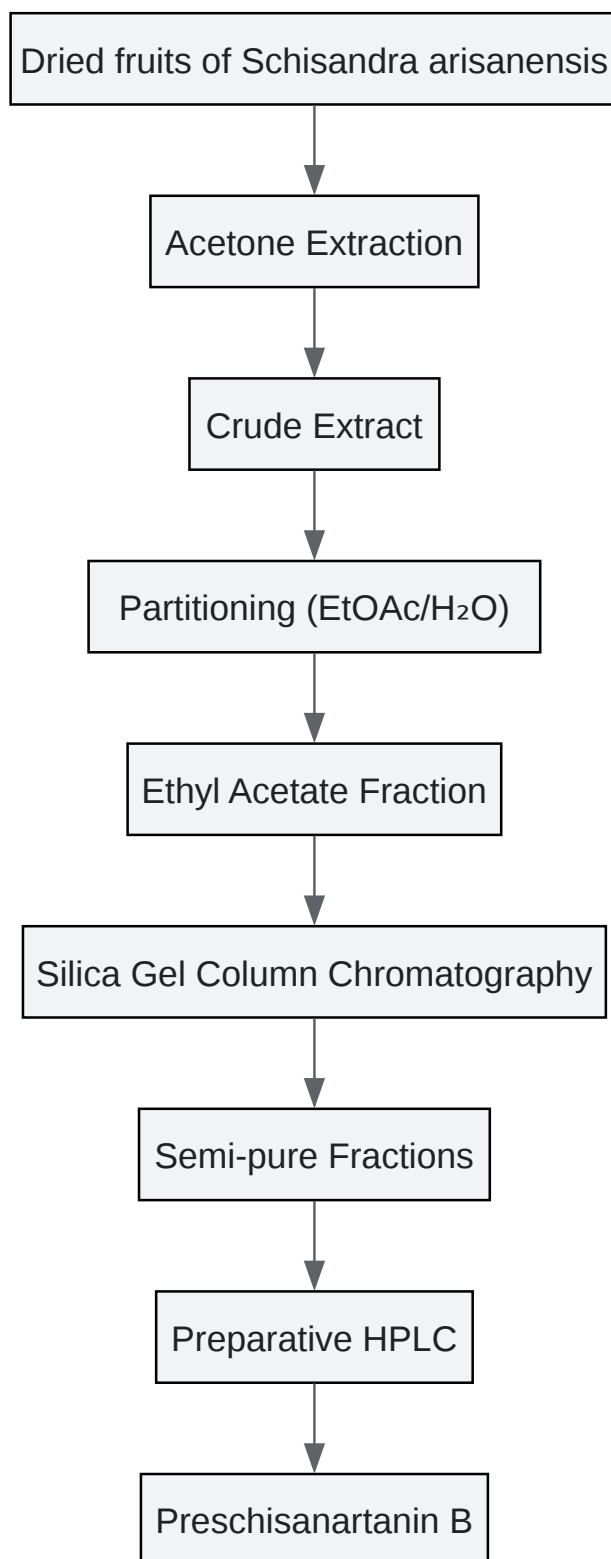


Figure 1. Isolation Workflow for Preschisanartanin B

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Figure 1. Isolation Workflow for **Preschisanartanin B**

Spectroscopic Analysis

- NMR Spectroscopy: ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC spectra were acquired on a 500 MHz NMR spectrometer. Samples were dissolved in deuterated chloroform (CDCl_3), and chemical shifts were referenced to the residual solvent signals.
- IR Spectroscopy: The IR spectrum was obtained using a FT-IR spectrometer. The sample was prepared as a thin film on a KBr pellet.
- Mass Spectrometry: High-resolution mass spectra were recorded on a mass spectrometer with an ESI source in positive ion mode.

Biological Activity and Potential Signaling Pathways

Preschisanartanin B has been evaluated for its inhibitory effects on superoxide anion generation and elastase release in human neutrophils. While the specific signaling pathways for **Preschisanartanin B** have not been fully elucidated, the diagrams below illustrate the general mechanisms of these inhibitory activities.

Inhibition of Superoxide Anion Generation

Superoxide anions are generated by the NADPH oxidase complex in neutrophils. Inhibition of this process can occur through interference with the assembly or activation of this complex.

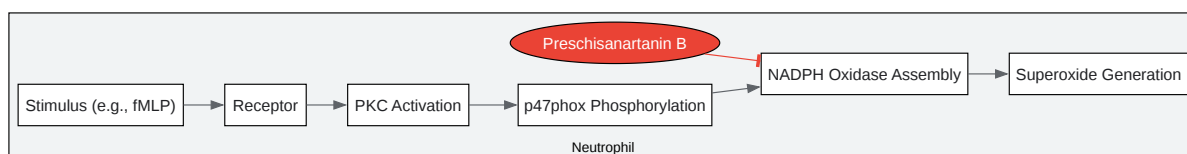


Figure 2. Potential Mechanism of Superoxide Anion Inhibition

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Figure 2. Potential Mechanism of Superoxide Anion Inhibition

Inhibition of Elastase Release

Neutrophil elastase is released from azurophilic granules upon neutrophil activation.

Triterpenoids can inhibit this release, potentially by stabilizing the granular membrane or interfering with degranulation signaling pathways.

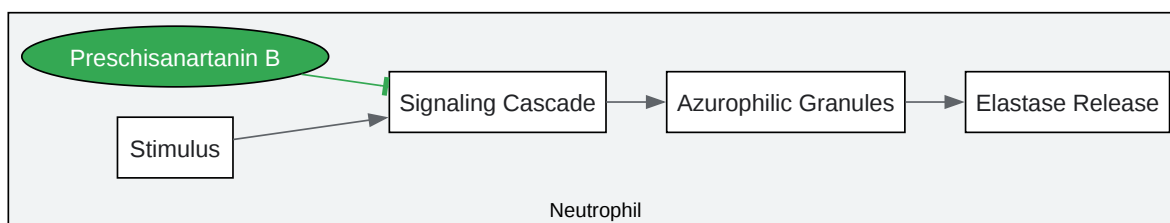


Figure 3. Potential Mechanism of Elastase Release Inhibition

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Figure 3. Potential Mechanism of Elastase Release Inhibition

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